molecular formula C12H18O2 B8740741 2,4-Dipropylresorcinol CAS No. 355387-54-1

2,4-Dipropylresorcinol

Cat. No.: B8740741
CAS No.: 355387-54-1
M. Wt: 194.27 g/mol
InChI Key: JJWMIFAPVZNHOT-UHFFFAOYSA-N
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Description

2,4-Dipropylresorcinol (C₁₂H₁₈O₂) is a dihydroxybenzene derivative with two propyl substituents at the 2- and 4-positions of the aromatic ring. Resorcinol derivatives are widely studied for their applications in pharmaceuticals, polymers, and organic synthesis due to their redox activity, hydrogen-bonding capacity, and structural versatility.

Properties

CAS No.

355387-54-1

Molecular Formula

C12H18O2

Molecular Weight

194.27 g/mol

IUPAC Name

2,4-dipropylbenzene-1,3-diol

InChI

InChI=1S/C12H18O2/c1-3-5-9-7-8-11(13)10(6-4-2)12(9)14/h7-8,13-14H,3-6H2,1-2H3

InChI Key

JJWMIFAPVZNHOT-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(C(=C(C=C1)O)CCC)O

Origin of Product

United States

Comparison with Similar Compounds

4-Propylresorcinol

  • Structure : Single propyl group at the 4-position (C₉H₁₂O₂).
  • Key Data: Molecular weight: 152.193 g/mol (vs. 194.27 g/mol for 2,4-dipropylresorcinol). ChemSpider ID: 79278 .
  • Applications: Intermediate in synthesizing antioxidants and UV stabilizers.

2-Allyl-4,6-Dibenzylresorcinol (CAS 102593-74-8)

  • Structure : Allyl (CH₂CHCH₂) and benzyl (C₆H₅CH₂) substituents at 2- and 4,6-positions.
  • Key Data: Molecular weight: ~354.4 g/mol (estimated). Synthesis: Requires multi-step alkylation and benzylation, increasing production complexity compared to this compound .
  • Applications: Specialty polymers and photoresist materials.

Dimethoxytolyl Propylresorcinol (INCI Name)

  • Structure : 4-(3-(2,4-dimethoxy-3-methylphenyl)propyl)-1,3-benzenediol (C₁₉H₂₄O₄).
  • Key Data :
    • Molecular weight: 316.39 g/mol.
    • CAS: 869743-37-3 .
  • Functional Differences :
    • Methoxy and methyl groups increase steric bulk and electron-donating effects, altering solubility (e.g., higher polarity) and reactivity in electrophilic substitutions.
    • Applications: Skincare active (e.g., tyrosinase inhibition for hyperpigmentation).

4-(2,4-Difluorophenyl)-2,4-Dioxobutanoate Derivatives

  • Structure: Ethyl ester with difluorophenyl and dioxobutanoate substituents.
  • Key Data: Example: Ethyl 4-(2,6-dichloro-3-fluorophenyl)-2,4-dioxobutanoate (C₁₂H₁₀Cl₂FNO₄) .
  • Functional Differences: Fluorine atoms enhance metabolic stability and electronegativity, making these derivatives more suited for agrochemicals than this compound.

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
This compound C₁₂H₁₈O₂ 194.27 2- and 4-propyl Pharmaceuticals, polymers
4-Propylresorcinol C₉H₁₂O₂ 152.19 4-propyl Antioxidant intermediates
2-Allyl-4,6-Dibenzylresorcinol C₂₃H₂₂O₂ 354.42 2-allyl, 4,6-benzyl Photoresists, polymers
Dimethoxytolyl Propylresorcinol C₁₉H₂₄O₄ 316.39 3-(2,4-dimethoxy-3-methylphenyl)propyl Skincare actives
Ethyl 4-(2,4-difluorophenyl)-2,4-dioxobutanoate C₁₂H₁₀F₂O₄ 256.20 Difluorophenyl, dioxobutanoate Agrochemicals

Research Findings and Structural Insights

  • Synthetic Complexity: Allyl and benzyl derivatives require protective group strategies and transition-metal catalysts, increasing cost and environmental impact relative to simpler alkylation methods for this compound .
  • Spectroscopic Differentiation: FTIR analysis of similar resorcinol derivatives (e.g., thiourea complexes) shows distinct O-H stretching (3200–3500 cm⁻¹) and C-O bending (1250 cm⁻¹) bands, useful for structural validation .

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